7-Methoxy-3-nitroquinolin-4-ol

Description

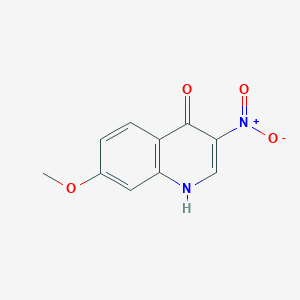

7-Methoxy-3-nitroquinolin-4-ol (CAS: 256923-63-4) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₄ and a molar mass of 220.18 g/mol . Its structure features a methoxy group at position 7, a nitro group at position 3, and a hydroxyl group at position 4 of the quinoline backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

Propriétés

IUPAC Name |

7-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNGFMDUBZIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Derivatives with Varying Substituents

NQ Series (NQ1–NQ6, NQ15, NQ16)

These analogs, synthesized in a 2008 study, share the 3-nitroquinoline core but differ in substituent patterns (Table 1) :

| Compound | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Spectral Data (¹H NMR, EI-MS) |

|---|---|---|---|---|

| NQ1 | 6-(Benzyloxy), 7-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 222 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ2 | 7-(Benzyloxy), 6-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 223 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ3 | 7-Methoxy, 4-amine, 6-hydroxy | C₁₈H₁₃N₃O₄ | 156 | δ 9.27 (s, quinoline-H), m/z 335 [M]⁺ |

| NQ4 | 6-(Benzyloxy), 7-methoxy, 3-bromo | C₂₃H₁₈BrN₃O₄ | 268 | δ 9.77 (s, quinoline-H), m/z 480 [M+1]⁺ |

| NQ15 | 6-(Benzyloxy), 4-ethoxy | C₂₅H₂₃N₃O₅ | 211 | δ 4.31 (q, OCH₂CH₃), m/z 445 [M]⁺ |

| NQ16 | 7-Methoxy, 4-(trifluoromethoxy) | C₁₇H₁₂F₃N₃O₅ | Not reported | Not reported |

Key Observations :

- Positional Isomerism: NQ1 and NQ2 (benzyloxy/methoxy swap) show nearly identical mass spectra but distinct ¹H NMR shifts, highlighting the sensitivity of quinoline proton environments to substituent positions .

- Deprotection Effects : Removing the benzyl group (NQ1 → NQ3) reduces melting points (222°C → 156°C), likely due to increased polarity and reduced crystallinity .

- Halogen Impact : Bromine substitution (NQ4) increases molecular weight (480 vs. 425 for NQ1) and elevates melting points (268°C), suggesting enhanced intermolecular interactions .

Halogen-Substituted Analogs

7-Chloro-3-nitroquinolin-4-ol (CAS: 5350-50-5)

Fluorinated and Iodinated Derivatives

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS: 1595523-65-1)

High-Similarity Compounds (Structural Clusters)

identifies compounds with >85% structural similarity to 7-Methoxy-3-nitroquinolin-4-ol:

- A836223 (CAS: 256923-33-8, Similarity: 0.98): Likely a positional isomer or tautomer.

- A752278 (CAS: 855764-13-5, Similarity: 0.90): May feature alternative substituents (e.g., methyl or ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.